Propanamide, 2-amino-N-propyl-, (S)-
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Overview
Description
(2S)-2-amino-N-propylpropanamide is an organic compound with a specific stereochemistry, characterized by the presence of an amino group and a propylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-propylpropanamide typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable acylating agent under controlled conditions to form the desired amide. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-N-propylpropanamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The amide group can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides or alkoxides for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
(2S)-2-amino-N-propylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2S)-2-amino-N-propylpropanamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific context in which the compound is used and the nature of the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2S)-2-amino-N-propylpropanamide include:
- (2S)-2-amino-3-phenylpropane-1,1-diol
- (1R,2S)-2-Phenylcyclopropanaminium
Uniqueness
What sets (2S)-2-amino-N-propylpropanamide apart from these similar compounds is its specific stereochemistry and the presence of the propylpropanamide moiety. This unique structure confers distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62072-60-0 |
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Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(2S)-2-amino-N-propylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-3-4-8-6(9)5(2)7/h5H,3-4,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
ZTZLBRIYZPKLSX-YFKPBYRVSA-N |
Isomeric SMILES |
CCCNC(=O)[C@H](C)N |
Canonical SMILES |
CCCNC(=O)C(C)N |
Origin of Product |
United States |
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